molecular formula C15H21N B15165824 Cyclohexanamine, N-(3-phenyl-2-propenyl)- CAS No. 193097-13-1

Cyclohexanamine, N-(3-phenyl-2-propenyl)-

Cat. No.: B15165824
CAS No.: 193097-13-1
M. Wt: 215.33 g/mol
InChI Key: XSNNOGOAEQYKAL-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-(3-phenyl-2-propenyl)- is an organic compound with the molecular formula C15H21N It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-phenyl-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-(3-phenyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with cinnamyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of Cyclohexanamine, N-(3-phenyl-2-propenyl)- may involve catalytic hydrogenation of aniline derivatives followed by alkylation with cinnamyl alcohol. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-(3-phenyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reacting alkyl halide.

Scientific Research Applications

Cyclohexanamine, N-(3-phenyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanamine, N-(3-phenyl-2-propenyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the phenylpropenyl group.

    Phenethylamine: Contains a phenyl group attached to an ethylamine chain.

    Cinnamylamine: Similar structure but lacks the cyclohexyl ring.

Uniqueness

Cyclohexanamine, N-(3-phenyl-2-propenyl)- is unique due to its combination of a cyclohexyl ring and a phenylpropenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

193097-13-1

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N-(3-phenylprop-2-enyl)cyclohexanamine

InChI

InChI=1S/C15H21N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1,3-4,7-10,15-16H,2,5-6,11-13H2

InChI Key

XSNNOGOAEQYKAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC=CC2=CC=CC=C2

Origin of Product

United States

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